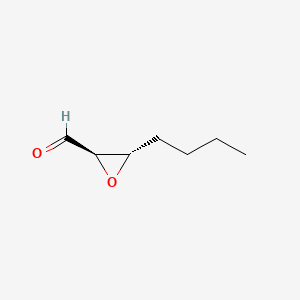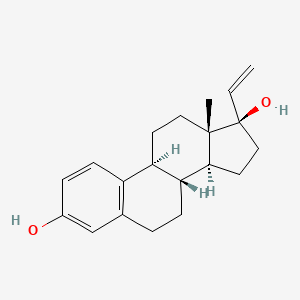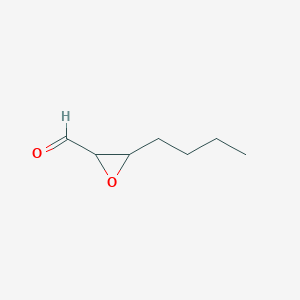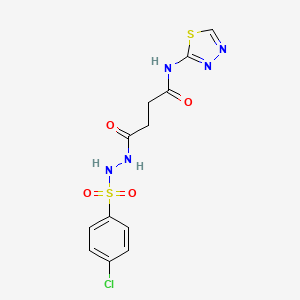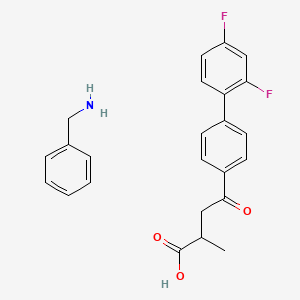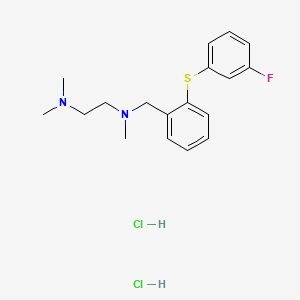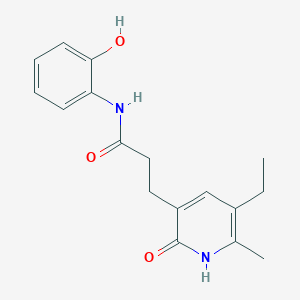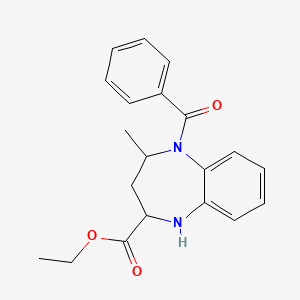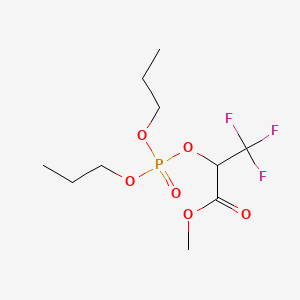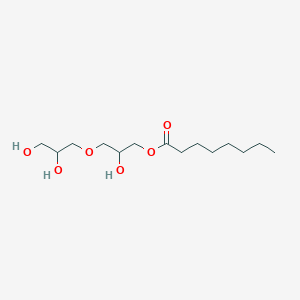![molecular formula C66H58Cl2N12O6.4Cl<br>C66H58Cl6N12O6 B12755147 2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride CAS No. 87564-37-2](/img/structure/B12755147.png)
2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride is a highly complex organic molecule This compound features multiple functional groups, including pyridinium ions, ether linkages, and chlorinated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pyridinium ions: This can be achieved through the reaction of pyridine with an alkylating agent.
Introduction of the chlorinated aromatic rings: Chlorination reactions using reagents like chlorine gas or N-chlorosuccinimide.
Formation of ether linkages: Typically involves the reaction of alcohols with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step synthesis: Each step is optimized for yield and purity.
Purification processes: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyridinium ions.
Reduction: Reduction reactions could target the chlorinated aromatic rings.
Substitution: Nucleophilic substitution reactions could occur at the chlorinated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce dechlorinated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Analytical chemistry: Used as a reagent or standard in various analytical techniques.
Biology
Biological assays: The compound might be used in assays to study enzyme activity or protein interactions.
Medicine
Drug development:
Industry
Material science: Used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride: A similar compound with slight variations in the functional groups or substituents.
Other pyridinium-based compounds: Compounds with similar pyridinium ion structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
87564-37-2 |
|---|---|
Formule moléculaire |
C66H58Cl2N12O6.4Cl C66H58Cl6N12O6 |
Poids moléculaire |
1327.9 g/mol |
Nom IUPAC |
2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride |
InChI |
InChI=1S/C66H58Cl2N12O6.4ClH/c1-3-79-50-20-10-9-19-41(50)42-29-48-53(31-51(42)79)85-65-61(68)63-66(60(67)62(65)73-48)86-54-32-52-43(30-49(54)74-63)59-46(35-71-39-57(83)77-25-15-7-16-26-77)44(33-69-37-55(81)75-21-11-5-12-22-75)45(34-70-38-56(82)76-23-13-6-14-24-76)47(64(59)80(52)4-2)36-72-40-58(84)78-27-17-8-18-28-78;;;;/h5-32,69-72H,3-4,33-40H2,1-2H3;4*1H/q+4;;;;/p-4 |
Clé InChI |
WSNPNQXSDAXPLM-UHFFFAOYSA-J |
SMILES canonique |
CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C(=C(C(=C9N8CC)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)CNCC(=O)[N+]1=CC=CC=C1)OC6=C(C5=N4)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




